molecular formula C14H21NNaO14S B590772 heparin disaccharide II-A, sodium salt CAS No. 136098-06-1

heparin disaccharide II-A, sodium salt

Cat. No.: B590772
CAS No.: 136098-06-1
M. Wt: 482.4 g/mol
InChI Key: WUZKLDXYVUXUPB-WYBHFVFNSA-N
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Description

Heparin disaccharide II-A, sodium salt is a derivative of heparin, a naturally occurring anticoagulant. Heparin is a member of the heparan sulfate family of glycosaminoglycans, which are linear polysaccharides with complex sequences. This compound is a specific disaccharide unit derived from the depolymerization of heparin and is used in various scientific and medical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of heparin disaccharide II-A, sodium salt typically involves the enzymatic depolymerization of heparin using heparinase enzymes. These enzymes cleave the heparin polysaccharide into smaller disaccharide units. The reaction conditions often include a controlled pH and temperature to optimize enzyme activity and ensure the production of the desired disaccharide .

Industrial Production Methods

Industrial production of this compound follows a similar enzymatic depolymerization process but on a larger scale. The process involves the extraction of heparin from animal tissues, followed by purification and enzymatic treatment to produce the disaccharide. The final product is then purified and converted to its sodium salt form for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions

Heparin disaccharide II-A, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the disaccharide for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohols .

Scientific Research Applications

Heparin disaccharide II-A, sodium salt has a wide range of scientific research applications:

Mechanism of Action

Heparin disaccharide II-A, sodium salt exerts its effects primarily through its interaction with proteins involved in the coagulation pathway. It binds to antithrombin III, enhancing its ability to inhibit thrombin and other coagulation factors. This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties .

Comparison with Similar Compounds

Heparin disaccharide II-A, sodium salt can be compared with other heparin-derived disaccharides such as:

  • Heparin disaccharide I-H, sodium salt
  • Heparin disaccharide I-S, sodium salt
  • Heparin disaccharide IV-A, sodium salt

These compounds share similar structures but differ in their sulfation patterns and biological activities. This compound is unique due to its specific sulfation pattern, which influences its interaction with proteins and its biological effects .

Properties

CAS No.

136098-06-1

Molecular Formula

C14H21NNaO14S

Molecular Weight

482.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium

InChI

InChI=1S/C14H21NO14S.Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);/t6-,7-,8+,10+,11+,12+,14-;/m0./s1

InChI Key

WUZKLDXYVUXUPB-WYBHFVFNSA-N

SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na]

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O)O.[Na]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na]

Origin of Product

United States

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